REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:14]=[C:13]([CH3:15])[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1.CC1CCCO1.O.C([O-])([O-])=O.[Na+].[Na+].Cl[C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31].Cl>>[CH3:2][C:3]1[CH:14]=[C:13]([CH3:15])[C:6]2[N:7]([C:30]([O:32][CH2:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[O:31])[CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
4.43 mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC2=C(NCCCC2=O)C(=C1)C
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
91.59 kg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stir for about 50 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a 22 L flask with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
thermocouple, 3 L addition funnel
|
Type
|
TEMPERATURE
|
Details
|
baffle, cooling bath
|
Type
|
CUSTOM
|
Details
|
N2 purge
|
Type
|
ADDITION
|
Details
|
Charge
|
Type
|
ADDITION
|
Details
|
add dropwise to the reaction
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture below about 15° C
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
heat to 25-25° C.
|
Type
|
TEMPERATURE
|
Details
|
Cool to about 15° C.
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with methyltetrahydrofuran (4 L)
|
Type
|
WASH
|
Details
|
wash with water (4 l)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the organic layer at about 40° C
|
Type
|
CONCENTRATION
|
Details
|
Add IPA (4 L) and then concentrate to 2 L
|
Type
|
CUSTOM
|
Details
|
Transfer to a 12 L flask equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermocouple, heating mantle
|
Type
|
ADDITION
|
Details
|
condenser, 2 L addition funnel
|
Type
|
CUSTOM
|
Details
|
N2 purge
|
Type
|
TEMPERATURE
|
Details
|
Heat the flask contents to about 70-80° C.
|
Type
|
ADDITION
|
Details
|
add heptane (5 L)
|
Type
|
TEMPERATURE
|
Details
|
Slowly cool to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystallization of the titled compound
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
collect the solid
|
Type
|
WASH
|
Details
|
rinse the solid with cold heptane
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum at 50° C.
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(N(CCCC2=O)C(=O)OCC2=CC=CC=C2)C(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |